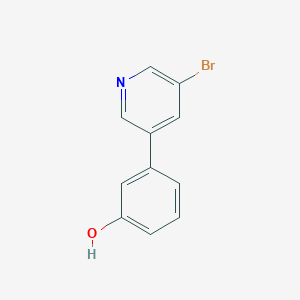

3-(5-Bromopyridin-3-yl)phenol

Description

Historical Context of Bromopyridine and Phenol (B47542) Scaffolds

The pyridine (B92270) ring, a nitrogen-containing heterocycle, has been a cornerstone of medicinal chemistry for over a century. nih.gov Its discovery dates back to the mid-19th century, and its structural elucidation was a significant milestone in organic chemistry. nih.gov The introduction of a bromine atom to the pyridine ring, creating bromopyridines, provides a versatile handle for further chemical modifications, particularly through cross-coupling reactions. Phenol, with its hydroxyl group attached to an aromatic ring, has an equally rich history, being a key component in the development of antiseptics, polymers, and pharmaceuticals. The strategic combination of these two well-established scaffolds has been a fruitful area of research for creating molecules with diverse applications.

Significance of Conjugated Heterocyclic-Aromatic Systems in Chemical Biology

Conjugated systems, where alternating single and double bonds create a network of delocalized π-electrons, are a central concept in chemical biology. msu.edu When a heterocyclic ring like pyridine is conjugated with an aromatic system like phenol, the resulting molecule often exhibits distinct electronic and photophysical properties. These characteristics are crucial for applications such as fluorescent probes, molecular sensors, and as scaffolds for the development of biologically active compounds. The planarity and electron distribution in these systems can facilitate interactions with biological macromolecules, making them valuable tools in drug discovery and chemical biology research. msu.edufiveable.me

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromopyridin-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-4-9(6-13-7-10)8-2-1-3-11(14)5-8/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDAMDYGEXCZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 5 Bromopyridin 3 Yl Phenol

Strategic Retrosynthesis and Precursor Selection for 3-(5-Bromopyridin-3-yl)phenol

Retrosynthetic analysis is a foundational technique in planning the synthesis of a target molecule, where the molecule is mentally deconstructed into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For 3-(5-Bromopyridin-3-yl)phenol, the primary disconnection occurs at the C-C bond between the pyridine (B92270) and phenol (B47542) rings. This leads to two principal synthetic routes: one involving a bromopyridine building block and a phenolic coupling partner, and another utilizing a nucleophilic aromatic substitution strategy.

Consideration of Bromopyridine Building Blocks in Synthesis

The choice of the bromopyridine precursor is critical. 3,5-Dibromopyridine (B18299) is a common and versatile starting material for introducing the 5-bromopyridin-3-yl fragment. biosynth.comoup.com Its two bromine atoms offer differential reactivity, allowing for selective functionalization. The synthesis of 3-bromopyridine (B30812) and 3,5-dibromopyridine can be achieved through the direct bromination of pyridine, a reaction that has been refined over the years to improve yields and selectivity. acs.org

Phenolic Coupling Partners and Their Reactivity Profiles

The phenolic component is typically introduced as an organoboron compound, specifically 3-hydroxyphenylboronic acid, for use in palladium-catalyzed cross-coupling reactions. nordmann.globalscientificlabs.co.uksigmaaldrich.com This reagent is favored due to its stability, commercial availability, and high reactivity in forming the desired aryl-aryl bond. nordmann.globalscientificlabs.co.uk The boronic acid group facilitates the crucial transmetalation step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of 3-(5-Bromopyridin-3-yl)phenol

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds in modern organic synthesis. preprints.orgresearchgate.net These reactions are characterized by their high efficiency, functional group tolerance, and the ability to form biaryl linkages under relatively mild conditions. mdpi.com

Suzuki-Miyaura Cross-Coupling Protocols for Aryl-Aryl Bond Formationbiosynth.com

The Suzuki-Miyaura coupling reaction is the cornerstone for synthesizing 3-(5-Bromopyridin-3-yl)phenol. preprints.orgmdpi.com This reaction typically involves the coupling of an aryl halide (or triflate) with an arylboronic acid, catalyzed by a palladium(0) complex. preprints.org In the synthesis of the target molecule, 3,5-dibromopyridine can be coupled with 3-hydroxyphenylboronic acid. The reaction is usually carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a palladium complex with a specialized ligand, and a base. rsc.orgchemicalbook.com The choice of solvent, base, and ligand can significantly influence the reaction's yield and selectivity. mdpi.comresearchgate.net Microwave irradiation has also been employed to accelerate the reaction, often leading to higher yields in shorter reaction times. chemicalbook.com

Table 1: Key Reagents in Suzuki-Miyaura Coupling for 3-(5-Bromopyridin-3-yl)phenol Synthesis

| Reagent | Role |

| 3,5-Dibromopyridine | Aryl halide precursor |

| 3-Hydroxyphenylboronic acid | Organoboron coupling partner nordmann.globalscientificlabs.co.uk |

| Palladium Catalyst (e.g., Pd(PPh3)4) | Facilitates the cross-coupling reaction rsc.orgchemicalbook.com |

| Base (e.g., K2CO3, Na2CO3) | Activates the organoboron species |

| Solvent (e.g., Toluene, Ethanol, Water) | Provides the reaction medium |

Exploration of Other Palladium-Mediated Coupling Reactions

While the Suzuki-Miyaura reaction is predominant, other palladium-catalyzed couplings can also be envisioned for the synthesis of 3-(5-Bromopyridin-3-yl)phenol and its analogs. The Heck coupling, for instance, involves the reaction of an aryl halide with an alkene. mdpi.com Although not a direct route to the target phenol, it highlights the versatility of palladium catalysis in forming C-C bonds with pyridine-containing fragments. Similarly, Sonogashira coupling, which joins an aryl halide with a terminal alkyne, has been used to synthesize various substituted pyridines. scirp.org Buchwald-Hartwig amination is another important palladium-catalyzed reaction for forming C-N bonds, which is relevant in the broader context of functionalizing pyridine rings. acs.org

Nucleophilic Aromatic Substitution (SNAr) Approaches Involving Bromopyridine and Phenol Reactantsnordmann.global

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for synthesizing biaryl ethers, and in some cases, can be adapted for C-C bond formation, although less common for this specific transformation. The SNAr mechanism typically requires an electron-deficient aromatic ring and a good leaving group. pressbooks.pub The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when further activated by electron-withdrawing groups. acs.org

However, the direct SNAr reaction between a bromopyridine and a phenoxide to form a C-C bond is not a standard or efficient method. The C3-position of pyridine is generally nucleophilic, making it resistant to attack by nucleophiles. acs.org Traditional methods for creating an aryloxy-pyridine bond involve metal-catalyzed Ullmann condensation. acs.org While SNAr reactions are highly effective for synthesizing N-aryl and O-aryl piperazine (B1678402) derivatives and other heterocyclic structures, their application for the direct C-C coupling to form 3-(5-Bromopyridin-3-yl)phenol is not a primary synthetic route. nih.govresearchgate.net The more established and reliable methods rely on the transition metal-catalyzed cross-coupling reactions discussed previously.

Chemo- and Regioselective Functionalization Strategies for Pyridine and Phenol Moieties

The structure of 3-(5-bromopyridin-3-yl)phenol presents two distinct reactive centers: the phenol ring and the bromopyridine ring. The strategic functionalization of either moiety while preserving the other is crucial for the synthesis of complex derivatives. This chemo- and regioselectivity is governed by the inherent electronic properties of the two aromatic systems.

The phenol moiety is an electron-rich system. The hydroxyl (-OH) group is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6 relative to the hydroxyl group). chemguide.co.uk Furthermore, the hydroxyl group itself can undergo various reactions such as etherification or esterification under basic conditions.

Conversely, the pyridine ring is an electron-deficient heterocycle, which makes it generally unreactive toward electrophilic substitution. gcwgandhinagar.com Electrophilic attack, when it occurs, preferentially targets the nitrogen atom to form pyridinium (B92312) salts. gcwgandhinagar.com The carbon atoms of the pyridine ring are more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). The bromine atom at the C5 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which represents the most versatile strategy for its functionalization. nih.gov The distinct reactivity order of leaving groups in such reactions (e.g., -I > -Br ≥ -OTf ≫ -Cl) can be exploited for sequential, selective modifications. nih.gov

A theoretical study on the reaction of 3-bromopyridine with phenol noted that the C3-position of pyridine is nucleophilic and not prone to attack by nucleophilic reagents, underscoring the challenge of certain direct substitutions. acs.org

Below is a table summarizing potential selective functionalization strategies for the different reactive sites of the molecule.

| Reactive Site | Moiety | Type of Reaction | Potential Reagents/Conditions | Expected Product Type |

| Hydroxyl Group | Phenol | O-Alkylation (Etherification) | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Aryl ether |

| Hydroxyl Group | Phenol | O-Acylation (Esterification) | Acyl chloride, Base (e.g., Pyridine, Et₃N) | Aryl ester |

| Phenol Ring (C2, C4, C6) | Phenol | Electrophilic Substitution (e.g., Nitration) | Dilute HNO₃ | Nitrophenol derivative |

| Phenol Ring (C2, C4, C6) | Phenol | Electrophilic Substitution (e.g., Halogenation) | Br₂ in H₂O | Bromophenol derivative |

| Pyridine Nitrogen | Pyridine | N-Alkylation (Quaternization) | Alkyl halide (e.g., CH₃I) | Pyridinium salt |

| Pyridine Nitrogen | Pyridine | N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide |

| C5-Bromine | Pyridine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |

| C5-Bromine | Pyridine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne derivative |

| C5-Bromine | Pyridine | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl-amine derivative |

| C5-Bromine | Pyridine | Heck Coupling | Alkene, Pd catalyst, Base | Aryl-alkene derivative |

Sustainable and Scalable Preparation Methods for 3-(5-Bromopyridin-3-yl)phenol

The development of sustainable and scalable methods for the synthesis of 3-(5-bromopyridin-3-yl)phenol is essential for its potential application in pharmaceuticals and materials science. The most convergent and modular approach for constructing the core biaryl structure is through palladium-catalyzed cross-coupling reactions.

A primary synthetic route involves the Suzuki-Miyaura coupling. This can be achieved through two main disconnections:

Route A: Coupling of (5-bromopyridin-3-yl)boronic acid with a 3-halophenol (e.g., 3-bromophenol (B21344) or 3-iodophenol).

Route B: Coupling of 3-hydroxyphenylboronic acid with 3,5-dibromopyridine. This route offers the advantage of potentially using the remaining bromine atom for subsequent functionalization.

While specific large-scale preparations for 3-(5-bromopyridin-3-yl)phenol are not extensively detailed in public literature, processes for complex derivatives have been developed for industrial-scale production (30 kg or higher), indicating the feasibility of scaling up syntheses involving this core structure. google.comwipo.int These processes emphasize stable parameters suitable for Good Manufacturing Practice (GMP) standards. google.com

To enhance the sustainability of these preparations, several "green chemistry" principles can be applied:

Solvent Selection: Utilizing water as a solvent, often in a biphasic system with an organic solvent like 1,4-dioxane, has been shown to be effective for palladium-catalyzed hydroxylation of aryl halides. organic-chemistry.org This reduces reliance on volatile organic compounds.

Catalyst Efficiency: The use of highly active, modern palladium catalysts based on bulky, electron-rich phosphine (B1218219) ligands allows for significantly lower catalyst loadings, which is both cost-effective and reduces palladium waste. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted synthesis can dramatically shorten reaction times for palladium-catalyzed reactions, such as the conversion of aryl chlorides to phenols. organic-chemistry.org

Process Intensification: Flow chemistry offers a promising alternative to batch processing for improved safety, efficiency, and scalability. A flow protocol for generating reagents in situ has been shown to improve safety and purity in hydroxylation reactions. organic-chemistry.org

The following table outlines catalyst systems that are commonly used for Suzuki-Miyaura couplings and are amenable to scalable and sustainable practices.

| Catalyst / Ligand | Base | Solvent System | Key Advantages |

| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene/Ethanol/Water | Classical, well-understood system. chemicalbook.com |

| Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄ | DME/Water, Dioxane/Water | Effective for a wide range of substrates, including heteroaryl compounds. chemicalbook.comescholarship.org |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Highly active Buchwald ligand-based system, allows for low catalyst loading and room temperature reactions. |

| Nickel-based catalysts | Not applicable to Suzuki | Water | Can be used for hydroxylation of aryl halides using water as the hydroxyl source, offering a metal-alternative pathway. organic-chemistry.org |

By integrating these advanced catalytic systems with green chemistry principles, the synthesis of 3-(5-bromopyridin-3-yl)phenol can be optimized to be both economically viable and environmentally responsible for large-scale production.

Elucidation of Molecular Structure and Conformation of 3 5 Bromopyridin 3 Yl Phenol

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 3-(5-Bromopyridin-3-yl)phenol are not publicly documented, the expected chemical shifts (δ) and coupling patterns can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The phenolic hydroxyl (-OH) proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons on the phenol (B47542) and pyridine (B92270) rings would resonate in the downfield region (typically 6.5-9.0 ppm) due to the deshielding effects of the aromatic currents. The bromine atom and the nitrogen atom in the pyridine ring would further influence the precise chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The spectrum for 3-(5-Bromopyridin-3-yl)phenol would show signals for all 11 carbon atoms. The carbon atom attached to the bromine (C-Br) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the hydroxyl group (C-OH) on the phenol ring would appear in the 150-160 ppm range.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic protons (7H) expected in the δ 6.5-9.0 ppm range with complex splitting patterns.

|

| ¹³C NMR | - 11 distinct signals for each carbon atom.

|

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of 3-(5-Bromopyridin-3-yl)phenol would be expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. Vibrations corresponding to C=C and C=N stretching within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Phenol |

| Aromatic C-H Stretch | 3000-3100 | Pyridine & Phenol Rings |

| Aromatic C=C/C=N Stretch | 1400-1600 | Pyridine & Phenol Rings |

| C-O Stretch | 1200-1300 | Phenol |

| C-Br Stretch | 500-650 | Bromopyridine |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of 3-(5-Bromopyridin-3-yl)phenol, with its two connected aromatic rings, would be expected to show absorptions corresponding to π → π* transitions. The exact wavelength of maximum absorbance (λ_max) would be sensitive to the solvent polarity. The conjugation between the phenol and pyridine rings would likely result in one or more strong absorption bands in the UV region, typically between 200 and 400 nm.

| Transition Type | Expected Absorption Range (λ_max) |

|---|---|

| π → π* | 200-400 nm |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For 3-(5-Bromopyridin-3-yl)phenol (C₁₁H₈BrNO), the molecular ion peak [M]⁺ would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern would likely involve the cleavage of the bond between the two aromatic rings and the loss of fragments such as HBr or CO. For instance, the mass spectrum of 3-bromophenol (B21344) shows a prominent molecular ion peak.

| Analysis | Expected Observation |

|---|---|

| Molecular Ion [M]⁺ | A doublet peak (M, M+2) due to ⁷⁹Br/⁸¹Br isotopes. |

| Calculated Molecular Weight | ~250.08 g/mol (for ⁷⁹Br isotope). |

| Key Fragmentation | Cleavage of the C-C bond between the rings; potential loss of HBr, CO. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on bond lengths, bond angles, and the torsional (dihedral) angle between the planes of the phenol and pyridine rings.

Currently, there are no published crystal structures for 3-(5-Bromopyridin-3-yl)phenol in the public domain. A crystallographic study would reveal the solid-state conformation, including how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the pyridyl nitrogen atom. This would be critical for understanding its physical properties and its interactions in a biological context.

Computational and Theoretical Investigations of 3 5 Bromopyridin 3 Yl Phenol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the electronic landscape of 3-(5-Bromopyridin-3-yl)phenol.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.nettandfonline.com By employing functionals like B3LYP, researchers can achieve a balance between computational cost and accuracy in predicting thermochemical properties. DFT calculations, often performed with basis sets such as 6-311++G(d,p), are instrumental in optimizing molecular structures and understanding their physicochemical characteristics. mdpi.comderpharmachemica.com

The application of DFT to heterocyclic compounds, such as those containing pyridine (B92270), has been shown to provide reliable data on their geometry and vibrational frequencies. mdpi.comresearchgate.net For complex molecules, hybrid functionals like B3LYP and PBE0 are considered suitable for estimating excited state energies. plos.org Advanced functionals like the strongly constrained and appropriately normed (SCAN) meta-GGA have been successful in describing the electronic properties of various materials, though their accuracy can vary for systems with highly localized orbitals. aps.org

The electronic properties of molecules similar in structure to 3-(5-Bromopyridin-3-yl)phenol have been investigated using DFT to understand their reactivity and stability. researchgate.net These studies often involve the calculation of various electronic parameters that help in characterizing the molecule's behavior in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides information about the molecule's excitability and its ability to participate in charge transfer interactions. mdpi.comopenaccesspub.org

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For instance, in a study of 3-bromo-2-hydroxypyridine, the HOMO-LUMO energy gap was calculated to be approximately 5.4 eV, which characterizes its chemical reactivity. mdpi.com The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. For example, the HOMO orbitals are often delocalized over the pyridine ring, while the LUMO orbitals can be of a π* type. mdpi.com

Table 1: Frontier Molecular Orbital Energies

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.880 |

| LUMO Energy | -1.475 |

| HOMO-LUMO Gap | 5.405 |

This table is based on data for a structurally similar molecule, 3-bromo-2-hydroxypyridine, and provides an illustrative example of typical values obtained from DFT calculations. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and relative polarity of a molecule. mdpi.comuni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic reactions and for studying intermolecular interactions like hydrogen bonding. mdpi.com The MEP is typically visualized by mapping its values onto a constant electron density surface, using a color-coded scheme where red indicates regions of negative potential (attractive to electrophiles) and blue indicates regions of positive potential (attractive to nucleophiles). mdpi.comnsf.gov

In molecules containing electronegative atoms like oxygen and nitrogen, these regions often show the most negative potential, highlighting them as potential sites for electrophilic attack. mdpi.com Conversely, hydrogen atoms attached to these electronegative atoms often exhibit positive potential. The MEP can also reveal areas with near-zero potential, which are characteristic of C-C and C-H bonds. mdpi.com

Analysis of the MEP for a molecule like 3-(5-Bromopyridin-3-yl)phenol would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the phenol (B47542) group, making them susceptible to electrophilic attack. The hydrogen of the hydroxyl group would be a site of positive potential.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of atoms and molecules, MD can provide insights into the conformational landscape, stability, and flexibility of a compound. researchgate.netmun.ca These simulations are particularly useful for understanding how a molecule might behave in a biological environment, such as its interaction with a protein. frontiersin.org

MD simulations can reveal the preferred conformations of a molecule in solution and the energetic barriers between different conformational states. mun.ca The stability of a molecule, such as a potential drug candidate, can be assessed by monitoring its root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. frontiersin.org For example, a stable ligand-protein complex will typically exhibit low RMSD and RMSF values. frontiersin.org

In the context of 3-(5-Bromopyridin-3-yl)phenol, MD simulations could be employed to explore the rotational freedom around the bond connecting the pyridine and phenol rings, identifying the most stable conformations and the dynamics of their interconversion.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing mathematical models based on molecular descriptors, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The development of a QSAR model typically involves selecting a set of molecules with known activities, calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties), and then using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build the model. nih.gov The predictive power of the QSAR model is then validated using an external test set of compounds. nih.gov For instance, QSAR models have been successfully developed to predict the anti-viral efficacy of various compounds. researchgate.net

For 3-(5-Bromopyridin-3-yl)phenol and its analogs, a QSAR study could be undertaken to predict their potential biological activities, such as antimicrobial or anticancer effects, based on variations in their chemical structure.

Molecular Docking Studies for Potential Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. researchgate.netacs.org This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. acs.org

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them. researchgate.net The results of a docking study can provide valuable information about the binding affinity of a ligand and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. acs.orgasianresassoc.org For example, molecular docking studies have been used to identify potential inhibitors of various enzymes by predicting their binding energies and interaction modes. researchgate.netasianresassoc.org

In the case of 3-(5-Bromopyridin-3-yl)phenol, molecular docking could be used to explore its potential as an inhibitor of a specific protein target. The docking results would reveal the likely binding pose of the molecule and the amino acid residues involved in its interaction with the receptor.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The in-silico prediction of ADMET properties is a critical step in the early phases of drug development. It helps to identify potential liabilities of a compound that could lead to failure in later clinical stages. These predictions are based on a molecule's structure and its similarity to compounds with known ADMET profiles. For a compound like 3-(5-Bromopyridin-3-yl)phenol, a typical ADMET analysis would involve the prediction of the following parameters:

Absorption: This includes predictions for human intestinal absorption (HIA) and cell permeability, often modeled using Caco-2 cell permeability assays. A high absorption rate is generally desirable for orally administered drugs.

Distribution: Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. PPB affects the amount of free drug available to exert its therapeutic effect, while BBB permeability is crucial for drugs targeting the central nervous system.

Metabolism: Predictions would focus on which cytochrome P450 (CYP) enzymes are likely to metabolize the compound (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: This involves predicting the pathways through which the compound and its metabolites are eliminated from the body, primarily via urine or feces.

Toxicity: A range of toxicity predictions would be performed, including potential for hERG (human Ether-à-go-go-Related Gene) inhibition, which can indicate cardiotoxicity, as well as mutagenicity (Ames test prediction) and hepatotoxicity.

Table 1: Example of Predicted ADMET Properties (Note: The following data are illustrative examples for a hypothetical compound and are not the actual predicted values for 3-(5-Bromopyridin-3-yl)phenol.)

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | > 90% | High |

| Caco-2 Permeability (logPapp) | > 0.9 | High |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB |

| Plasma Protein Binding | > 95% | High |

| CYP2D6 Inhibitor | No | Low risk of interaction |

| hERG Inhibition | Low risk | Unlikely to be cardiotoxic |

| Ames Mutagenicity | Negative | Non-mutagenic |

Other Computational Descriptors for Molecular Characterization

Beyond ADMET predictions, a variety of other computational descriptors are calculated to characterize a molecule's physicochemical and electronic properties. These descriptors provide insights into a compound's behavior and potential for interaction with biological targets. For 3-(5-Bromopyridin-3-yl)phenol, these would likely include:

Physicochemical Properties: These fundamental properties include molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and solubility. These are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide information about the electronic structure of the molecule. Key parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energies of these frontier orbitals and their gap are related to the molecule's reactivity and stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Table 2: Example of Other Computational Descriptors (Note: The following data are illustrative examples for a hypothetical compound and are not the actual predicted values for 3-(5-Bromopyridin-3-yl)phenol.)

| Descriptor | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Topological Polar Surface Area (TPSA) | < 140 Ų |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Exploration of Biological and Pharmacological Activities of 3 5 Bromopyridin 3 Yl Phenol and Its Analogs

In Vitro Biological Screening Assays

In vitro studies are crucial for the initial assessment of the biological activities of novel compounds, providing insights into their potential as therapeutic agents.

While direct studies on the antimicrobial properties of 3-(5-bromopyridin-3-yl)phenol are not extensively documented in the provided results, the broader class of pyridine (B92270) and phenol (B47542) derivatives has shown significant antimicrobial potential. For instance, various pyridine compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.commdpi.com The antimicrobial efficacy is often influenced by the specific substitutions on the pyridine and phenyl rings. mdpi.commdpi.com

Some studies have explored the antimicrobial effects of related structures. For example, certain thiourea (B124793) derivatives incorporating a 5-bromopyridin-3-yl moiety have been synthesized and evaluated for their biological activities. mdpi.com Additionally, research on phenolic compounds has shown their ability to enhance the activity of existing antifungal drugs. usda.gov Natural phenolic compounds are recognized for their potential to augment the effectiveness of commercial antifungal agents against yeast strains like Candida and Cryptococcus. usda.gov The combination of phenolic compounds with antifungal drugs has shown synergistic interactions, suggesting a potential strategy to combat antifungal resistance. usda.gov

Derivatives of thymol, a natural phenol, have exhibited increased antibacterial and antifungal activity. torvergata.it Similarly, certain 1,3,4-oxadiazole (B1194373) derivatives containing a pyridin-3-yl group have been investigated for their activity against various bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, and Candida albicans. mdpi.com The minimum inhibitory concentrations (MICs) for some pyridine derivatives have been determined against various bacterial strains, indicating their potential as antibacterial agents. mdpi.com

Table 1: Examples of Antimicrobial Activity of Related Compound Classes

| Compound Class | Organism | Activity |

|---|---|---|

| Pyridine Derivatives | Bacillus subtilis, Staphylococcus aureus | Antibacterial mdpi.commdpi.com |

| Phenolic Compounds | Candida, Cryptococcus neoformans | Antifungal, Synergistic with antifungal drugs usda.gov |

| Thymol Derivatives | Various bacteria and fungi | Antibacterial, Antifungal torvergata.it |

| Pyridin-3-yl-1,3,4-oxadiazole Derivatives | Bacillus subtilis, Staphylococcus aureus, Candida albicans | Antimicrobial mdpi.com |

The 3-(5-bromopyridin-3-yl)phenol scaffold and its analogs have been a subject of interest in anticancer research. Preliminary studies suggest that (5-Bromopyridin-3-yl)(phenyl)methanone, a related compound, may inhibit the growth of certain cancer cell lines. The cytotoxic activity of phenolic derivatives is often linked to their lipophilicity and antioxidant properties, which are influenced by the substituents on the aromatic rings. uc.pt

Several studies have demonstrated the antiproliferative effects of derivatives. For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which share the pyridine core, were designed as tubulin polymerization inhibitors and showed potent antiproliferative activity against HeLa, MCF-7, and A549 cancer cell lines. nih.gov One compound from this series, 9p , was found to disrupt microtubule dynamics, cause G2/M phase cell cycle arrest, and induce apoptosis in HeLa cells. nih.gov

In another study, analogs of natural diaryloxazoles, where a 3-pyridine moiety was incorporated, showed selective activity against androgen receptor-positive breast cancer cells. nih.gov The replacement of a phenyl group with a 3-pyridine group in these oxazole (B20620) compounds led to increased potency. nih.gov Specifically, compounds with a 3-pyridine at the 2-position of the oxazole were more potent than those with a phenyl group. nih.gov

Furthermore, the cytotoxic effects of various phenolic compounds have been evaluated against different cancer cell lines. For instance, some phenolic esters have shown cytotoxic activity against HeLa cells. uc.pt The introduction of different functional groups to the core structure allows for the modulation of cytotoxic potency. For example, certain sesquiterpene-aryl derivatives incorporating a dimethoxy chemical pattern exhibited significant cytotoxicity against MCF-7 breast cancer cells. mdpi.com

Table 2: Cytotoxic Activity of Selected Analogs in Cancer Cell Lines

| Compound/Analog Class | Cell Line(s) | Observed Effect |

|---|---|---|

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines (e.g., 9p ) | HeLa, MCF-7, A549 | Antiproliferative activity, G2/M arrest, apoptosis nih.gov |

| Diaryl-oxazoles with 3-pyridine moiety | MDA-MB-453 (LAR breast cancer) | Selective antiproliferative and cytotoxic activity nih.gov |

| (5-Bromopyridin-3-yl)(phenyl)methanone | Certain cancer cell lines | Potential growth inhibition |

| Sesquiterpene-aryl derivatives | MCF-7 (breast cancer) | Cytotoxic activity, induction of oxidative stress mdpi.com |

| Phenolic esters | HeLa | Cytotoxic activity uc.pt |

Phenolic compounds are well-known for their anti-inflammatory properties, which are often attributed to their ability to inhibit pro-inflammatory mediators. nih.govmdpi.com The anti-inflammatory effects of phenolic compounds are achieved through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and the modulation of signaling pathways involved in inflammation. nih.govmdpi.com

For instance, certain phenolic compounds isolated from natural sources have been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov This suppression is often mediated by the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 protein expression. nih.gov

Derivatives of 3-(pyridin-2-yl)phenol (B1315620) have been shown to inhibit COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases. The anti-inflammatory activity of phenolic compounds is also linked to their antioxidant properties, as they can scavenge free radicals and reduce oxidative stress, which is a key contributor to inflammation. researchgate.net Flavonoids and other phenolics can reduce inflammation by decreasing the production of intracellular cytokines and NO. researchgate.net

The 3-(5-bromopyridin-3-yl)phenol framework is a key structural motif in the design of enzyme inhibitors, particularly kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. acs.org

Several studies have focused on developing derivatives of this scaffold as potent and selective kinase inhibitors. For example, hybrid inhibitors of the mitotic kinase Nek2 have been designed, where the aminopyridine series was synthesized through Suzuki coupling of appropriate boronic esters or acids with bromo derivatives. nih.gov The structure-activity relationship (SAR) studies of these hybrids revealed that specific substitutions are crucial for achieving high inhibitory potency. nih.gov

Thiourea derivatives containing a 5-bromopyridin-3-yl group have been investigated as inhibitors of enzymes like α-glucosidase and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comresearchgate.net Some of these compounds exhibited better inhibitory activity than the standard reference compounds. researchgate.net

The general structure of (5-Bromopyridin-3-yl)(phenyl)methanone suggests it may act as an inhibitor or modulator of specific enzymes or receptors, with the bromine and phenyl groups contributing to its binding affinity.

Table 3: Enzyme Inhibition by Analogs of 3-(5-Bromopyridin-3-yl)phenol

| Compound Class | Target Enzyme(s) | Biological Context |

|---|---|---|

| Aminopyridine Hybrids | Nek2 Kinase | Cancer nih.gov |

| Thiourea Derivatives | α-glucosidase, AChE, BChE | Type II Diabetes, Neurological disorders mdpi.comresearchgate.net |

| (5-Bromopyridin-3-yl)(phenyl)methanone | Various enzymes/receptors | General enzyme modulation |

Phenolic compounds, in general, have been investigated for their antiviral properties against a range of viruses. frontiersin.orgnrfhh.com Their mechanisms of action can include inhibiting viral entry, replication, or the activity of viral enzymes. frontiersin.orgnih.gov For instance, some phenolic compounds have shown efficacy against SARS-CoV-2 by targeting essential viral proteins like the main protease (Mpro). nrfhh.com

While direct antiviral studies on 3-(5-bromopyridin-3-yl)phenol are limited in the provided results, related structures have shown promise. Nonpeptidic irreversible inhibitors of SARS-CoV-2 Mpro have been developed, with some potent compounds featuring a chloropyridyl ester moiety. acs.org These inhibitors demonstrate the potential of pyridine-containing structures in antiviral drug discovery. acs.org

Furthermore, phenolic compounds have been shown to inhibit the replication of various viruses, including Herpes Simplex Virus (HSV) and Dengue virus. frontiersin.orgnih.gov The antiviral activity is often attributed to the ability of these compounds to interfere with viral attachment and entry into host cells or to inhibit key viral enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies of 3-(5-Bromopyridin-3-yl)phenol Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and for guiding the design of more potent and selective compounds. For derivatives of 3-(5-bromopyridin-3-yl)phenol, SAR studies have provided valuable insights across different biological activities.

In the context of anticancer activity, SAR studies on diaryloxazole analogs revealed that the presence of a 3-pyridine moiety, as opposed to a phenyl group, at a specific position on the oxazole ring significantly enhanced potency against certain breast cancer cell lines. nih.gov Further modifications, such as the introduction of amine groups with additional heteroatoms or polar functional groups, led to compounds with improved potency and selectivity. nih.gov The position of the nitrogen atom within the pyridine ring was also found to be a factor in determining the potency of some analogs. nih.gov

For kinase inhibitors, SAR studies of aminopyridine-based Nek2 inhibitors highlighted that high inhibitory potency was achieved with a specific combination of a basic piperidine (B6355638) and a fully substituted benzyl (B1604629) ether. nih.gov The removal of either of these groups resulted in a significant loss of activity. nih.gov

In the development of necroptosis inhibitors, systematic SAR studies of 6,7-dihydro-5H-pyrrolo[1,2-b] usda.govnih.govacs.orgtriazole derivatives showed that substitutions on the terminal phenyl ring influenced the anti-necroptotic activity. rsc.org For example, the introduction of a fluorine substituent at different positions on the phenyl ring led to a slight decrease in activity. rsc.org

The lipophilicity and the number and position of hydroxyl groups on the phenolic ring are also critical determinants of the biological activity of phenolic derivatives, affecting their cytotoxic and antioxidant properties. uc.pt

Table 4: Summary of Key SAR Findings for 3-(5-Bromopyridin-3-yl)phenol Analogs

| Activity | Structural Feature | Impact on Activity |

|---|---|---|

| Anticancer | 3-Pyridine vs. Phenyl on oxazole ring | 3-Pyridine increases potency nih.gov |

| Anticancer | Amine groups with heteroatoms | Improved potency and selectivity nih.gov |

| Kinase Inhibition | Combination of piperidine and benzyl ether | Essential for high Nek2 inhibition nih.gov |

| Necroptosis Inhibition | Substituents on terminal phenyl ring | Influences anti-necroptotic activity rsc.org |

| General | Lipophilicity and hydroxyl group positioning | Affects cytotoxicity and antioxidant properties uc.pt |

Impact of Bromine Substitution on Biological Activity

The presence of a bromine atom on the pyridine ring of 3-(5-Bromopyridin-3-yl)phenol is a critical determinant of its physicochemical properties and, consequently, its biological activity. Halogen substitution, particularly with bromine, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Research on various classes of compounds, including brominated phenols and organobromine compounds, has shown that the introduction of a bromine atom can significantly enhance biological efficacy. rsc.org For instance, bromination can increase a molecule's ability to penetrate cell membranes, a crucial step for reaching intracellular targets. This is attributed to the increased lipophilicity conferred by the bromine atom. rsc.org

In the context of enzyme inhibition, the position and nature of the halogen substituent can be pivotal. Studies on derivatives of similar heterocyclic structures have demonstrated that electron-withdrawing groups, such as halogens, on a phenyl ring can increase inhibitory activity against certain enzymes. openmedicinalchemistryjournal.com While direct studies on 3-(5-Bromopyridin-3-yl)phenol are limited, the bromine atom at the 5-position of the pyridine ring is expected to influence the electron distribution of the entire molecule, thereby affecting its interaction with target proteins.

The following table summarizes the general effects of bromine substitution on the biological activity of aromatic compounds based on findings from related research.

| Property | Impact of Bromine Substitution | Reference |

| Lipophilicity | Increases, potentially enhancing cell membrane permeability. | rsc.org |

| Metabolic Stability | Can block sites of metabolism, increasing the compound's half-life. | |

| Binding Affinity | Can form halogen bonds with protein residues, contributing to target affinity and selectivity. | |

| Electronic Effects | Acts as an electron-withdrawing group, influencing the acidity of other functional groups and interaction with electron-rich pockets in target proteins. | openmedicinalchemistryjournal.com |

It is important to note that while these are general trends, the specific impact of the bromine atom in 3-(5-Bromopyridin-3-yl)phenol would need to be determined through direct experimental evaluation.

Role of the Phenolic Hydroxyl Group in Activity Modulation

The phenolic hydroxyl (-OH) group is a cornerstone of the biological activity of many pharmaceutical compounds, and its role in 3-(5-Bromopyridin-3-yl)phenol is likely to be multifaceted. Phenolic compounds are known for a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. mdpi.com

The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the active sites of enzymes and receptors. mdpi.com This hydrogen bonding capability is often essential for the compound's binding affinity and selectivity. For example, in a series of 1H-pyrazolo[4,3-b]pyridine derivatives, a hydroxyphenyl substitution was found to be a crucial factor in inhibiting anaplastic lymphoma kinase (ALK) activity due to hydrogen bonding interactions. mdpi.com

Furthermore, the acidity of the phenolic hydroxyl group, which can be modulated by other substituents on the aromatic rings, plays a significant role in its biological function. The electron-withdrawing nature of the brominated pyridine ring in 3-(5-Bromopyridin-3-yl)phenol would be expected to increase the acidity of the phenolic proton, potentially enhancing its ability to interact with specific biological targets.

The table below outlines the key contributions of the phenolic hydroxyl group to the biological activity of related compounds.

| Function | Description | Reference |

| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor, forming key interactions with biological targets. | mdpi.com |

| Antioxidant Activity | Can scavenge free radicals, although this activity is dependent on the overall molecular structure. | nih.gov |

| Acidity | The pKa of the hydroxyl group influences its ionization state at physiological pH, affecting solubility and target interaction. | |

| Metal Chelation | In some contexts, the hydroxyl group can participate in the chelation of metal ions, which can be relevant for inhibiting metalloenzymes. |

Influence of the Pyridine Nitrogen Atom on Pharmacological Profiles

The nitrogen atom within the pyridine ring is a key structural feature that significantly influences the pharmacological profile of 3-(5-Bromopyridin-3-yl)phenol. As a heterocyclic aromatic amine, pyridine imparts distinct properties to the molecule, including basicity, hydrogen bonding capability, and the potential for specific interactions with biological macromolecules.

Furthermore, the basicity of the pyridine nitrogen can be a determining factor in the compound's pharmacokinetic properties. At physiological pH, the nitrogen atom can be protonated, which affects the molecule's charge, solubility, and ability to cross biological membranes. The electron-withdrawing bromine atom at the 5-position is expected to decrease the basicity of the pyridine nitrogen in 3-(5-Bromopyridin-3-yl)phenol compared to unsubstituted pyridine.

The following table summarizes the influence of the pyridine nitrogen on the pharmacological properties of related compounds.

| Property | Influence of Pyridine Nitrogen | Reference |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor. | bohrium.com |

| Basicity | Influences the compound's ionization state, solubility, and pharmacokinetic profile. | |

| Target Interaction | Can participate in specific interactions with enzyme active sites or receptor binding pockets. | bohrium.com |

| Polarity | Contributes to the overall polarity and dipole moment of the molecule. | frontiersin.org |

The interplay between the pyridine nitrogen, the bromine substituent, and the phenolic hydroxyl group creates a unique electronic and steric profile for 3-(5-Bromopyridin-3-yl)phenol, which will ultimately define its specific pharmacological activities.

Proposed Mechanisms of Biological Action

Based on the structural features of 3-(5-Bromopyridin-3-yl)phenol and the known activities of its constituent moieties, several potential mechanisms of biological action can be proposed. It is important to emphasize that these are hypothetical mechanisms and would require experimental validation.

Given the presence of the brominated pyridine and phenol rings, the compound could potentially act as an enzyme inhibitor . Many enzyme inhibitors are heterocyclic compounds that bind to the active site of an enzyme, blocking the access of the natural substrate. The specific shape and electronic properties of 3-(5-Bromopyridin-3-yl)phenol would determine which enzymes it could potentially inhibit. For example, kinase inhibitors often feature a heterocyclic scaffold that can interact with the ATP-binding site.

Another plausible mechanism is the modulation of receptor activity . The compound possesses functional groups capable of forming hydrogen bonds and other non-covalent interactions, which are hallmarks of receptor ligands. Depending on its three-dimensional structure, it could act as an agonist or antagonist for a variety of receptors, such as G-protein coupled receptors (GPCRs).

Finally, the lipophilic nature imparted by the bromine atom and the aromatic rings could allow the compound to intercalate into biological membranes , thereby disrupting their function. This is a known mechanism for some antimicrobial and cytotoxic agents.

Further research, including in vitro screening against a panel of biological targets and detailed mechanistic studies, would be necessary to elucidate the precise biological actions of 3-(5-Bromopyridin-3-yl)phenol.

Advanced Applications and Future Directions in 3 5 Bromopyridin 3 Yl Phenol Research

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, certain molecular frameworks, known as "privileged structures," are recognized for their ability to bind to multiple biological targets, serving as versatile templates for developing new therapeutic agents. mdpi.comuautonoma.cl The 3-(5-Bromopyridin-3-yl)phenol scaffold embodies the key characteristics of such a structure. The pyridine (B92270) moiety, a common feature in many natural products and synthetic drugs, offers a hydrogen bond acceptor and can participate in various non-covalent interactions within protein binding sites. nih.gov Complementarily, the phenol (B47542) group acts as a crucial hydrogen bond donor, another interaction vital for molecular recognition of biological targets. nih.gov

The strategic placement of the bromine atom further enhances its utility as a privileged scaffold. This halogen atom provides a chemically reactive handle, allowing for a wide array of post-synthetic modifications through well-established cross-coupling reactions. This enables the creation of large libraries of diverse compounds from a single core structure, a key strategy in modern medicinal chemistry for exploring structure-activity relationships and optimizing lead compounds. mdpi.com The combination of these features makes the bromopyridine-phenol framework a promising starting point for designing potent and selective modulators of various biological targets.

Table 1: Features of 3-(5-Bromopyridin-3-yl)phenol as a Privileged Scaffold

| Structural Feature | Role in Drug Discovery | Potential Modifications |

|---|---|---|

| Pyridine Ring | Hydrogen bond acceptor; π-stacking interactions; core of many bioactive molecules. nih.gov | Substitution on the ring to modulate electronics and sterics. |

| Phenol Group | Hydrogen bond donor; critical for binding to many enzyme active sites. nih.gov | Etherification or esterification to alter solubility and cell permeability. |

| Bromine Atom | Reactive handle for diversification. | Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to add new substituents. |

| Bi-aryl Linkage | Provides a defined three-dimensional structure for presentation of functional groups. | Altering the linkage or relative orientation of the two rings. |

Development as Chemical Probes for Biological Systems

A chemical probe is a specialized small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular or organismal context. mskcc.orgrsc.org The 3-(5-Bromopyridin-3-yl)phenol scaffold is an excellent candidate for development into chemical probes. Starting from a bioactive derivative of this scaffold, targeted modifications can be introduced to create a tool compound for target identification and validation. mdpi.com

The development process typically involves incorporating two key features onto the core scaffold: a reactive group and a reporter handle. The reactive group, often a photo-affinity label like a diazirine or benzophenone, allows for the formation of a permanent covalent bond with the target protein upon photoactivation. The reporter handle, such as an alkyne or azide, enables the use of bio-orthogonal "click" chemistry to attach a fluorescent dye or an affinity tag (like biotin) for visualization and isolation of the target protein. mdpi.com The bromine atom on the 3-(5-Bromopyridin-3-yl)phenol scaffold provides a convenient site for introducing these functionalities without significantly altering the core structure responsible for biological activity.

Table 2: Hypothetical Design of a Chemical Probe from a 3-(5-Bromopyridin-3-yl)phenol Derivative

| Component | Function | Example Moiety | Potential Attachment Point |

|---|---|---|---|

| Core Scaffold | Provides binding affinity and selectivity for the biological target. | A bioactive derivative of 3-(5-Bromopyridin-3-yl)phenol. | N/A |

| Reactive Group | Forms a covalent bond with the target upon activation (e.g., by UV light). | Diazirine, Benzophenone. | Attached to the phenol or via the bromine position. |

| Reporter Handle | Allows for detection and isolation of the probe-target complex. | Terminal Alkyne, Azide. | Attached to a distal part of the scaffold, away from the binding interface. |

Potential Applications in Material Science for Electronic or Optical Properties

The fields of organic electronics and material science are continually searching for novel molecules with tunable electronic and optical properties for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.comrsc.org Bismuth-based and other semiconductor materials are heavily researched for these properties. rsc.org The 3-(5-Bromopyridin-3-yl)phenol structure contains the fundamental building blocks—electron-deficient pyridine and electron-rich phenol—that are common in materials designed for these purposes.

The inherent electronic properties of the bromopyridine and phenol rings suggest that derivatives of this scaffold could exhibit interesting photophysical behaviors, including fluorescence or phosphorescence. mdpi.com By strategically modifying the core structure—for instance, by extending the π-conjugated system through reactions at the bromine position—it may be possible to fine-tune the absorption and emission wavelengths of the resulting materials. nih.govresearchgate.net Furthermore, these molecules could be incorporated as monomers into larger polymers, creating materials with tailored electronic and optical characteristics for use in advanced devices.

Table 3: Potential Material Science Applications for 3-(5-Bromopyridin-3-yl)phenol Derivatives

| Application Area | Relevant Property | Rationale for Use |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, High Quantum Yield. | The scaffold can be functionalized to create emissive layers or host materials with tunable colors. |

| Organic Photovoltaics (OPVs) | Broad Absorption Spectrum, Charge Transport. | Can be used to construct donor or acceptor materials for the active layer of solar cells. |

| Chemical Sensors | Fluorescence Quenching/Enhancement. | The electronic properties of the scaffold could be sensitive to the presence of specific analytes, leading to a detectable optical response. |

Design of Ligands for Metal Complexes

The pyridine nitrogen atom is a classic Lewis base, making it an excellent coordination site for a wide variety of transition metals. wikipedia.orgjscimedcentral.com Similarly, the oxygen atom of the phenol group can deprotonate to form a phenolate, which also readily binds to metal centers. rsc.org The 3-(5-Bromopyridin-3-yl)phenol molecule, therefore, has the potential to act as a versatile ligand, capable of binding to metal ions in different modes. It could function as a monodentate ligand through its pyridine nitrogen or, upon deprotonation, as a bidentate N,O-chelating ligand.

The resulting metal complexes could have a wide range of applications. For example, they could be designed as catalysts for organic synthesis, where the metal center facilitates a chemical transformation and the ligand framework modulates its reactivity and selectivity. nih.gov Additionally, the incorporation of metal ions can dramatically alter the electronic and photophysical properties of the ligand, leading to the development of novel phosphorescent materials for OLEDs or new types of chemical sensors. mdpi.com

Table 4: Potential Coordination Chemistry of 3-(5-Bromopyridin-3-yl)phenol

| Metal Ion Examples | Potential Coordination Mode | Potential Applications of Complex |

|---|---|---|

| Ruthenium (Ru), Iridium (Ir) | Bidentate (N,O-chelation). rsc.org | Phosphorescent emitters for OLEDs, photocatalysis. |

| Palladium (Pd), Copper (Cu) | Monodentate (N-coordination). | Catalysts for cross-coupling reactions. |

| Zinc (Zn), Cadmium (Cd) | Bidentate (N,O-chelation). nih.gov | Fluorescent sensors, biological imaging agents. acs.org |

Emerging Research Avenues for Bromopyridine-Phenol Systems

The future of research on 3-(5-Bromopyridin-3-yl)phenol and related systems is rich with possibilities. The convergence of its roles as a privileged scaffold, a precursor for chemical probes, a building block for materials, and a ligand for metal complexes opens up several exciting interdisciplinary research avenues.

One key area is the continued exploration of its potential in medicinal chemistry. The synthesis of diverse compound libraries via functionalization at the bromine position will likely lead to the discovery of new bioactive molecules with therapeutic potential. nih.gov In parallel, the development of sophisticated chemical probes from these bioactive hits will be crucial for understanding their mechanisms of action and validating new drug targets. mskcc.org

In material science, a significant emerging direction is the design of "smart" materials whose optical or electronic properties can be controlled by external stimuli. The bromopyridine-phenol scaffold could be incorporated into systems that respond to changes in pH, metal ion concentration, or light. Furthermore, the creation of novel organometallic polymers incorporating this ligand could lead to materials with unique catalytic, electronic, or magnetic properties, bridging the gap between molecular chemistry and functional materials.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(5-Bromopyridin-3-yl)phenol?

Methodological Answer:

The synthesis typically involves bromination of pyridine derivatives followed by cross-coupling with phenol precursors. A common approach includes:

- Step 1: Bromination of 5-substituted pyridines using N-bromosuccinimide (NBS) under UV light or radical initiators (e.g., AIBN) to introduce the bromine atom regioselectively at the 5-position .

- Step 2: Suzuki-Miyaura coupling between 5-bromopyridin-3-ylboronic acid and 3-hydroxyphenyl halides (e.g., 3-iodophenol) using palladium catalysts (Pd(PPh₃)₄) in a mixture of dioxane/water under reflux .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water to isolate the product.

Key Considerations:

- Monitor reaction progress via TLC (Rf ~0.3–0.4 in ethyl acetate/hexane 1:3).

- Optimize catalyst loading (0.5–2 mol%) to minimize byproducts.

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of 3-(5-Bromopyridin-3-yl)phenol?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsional conformations, and intermolecular interactions:

- Data Collection: Use a Bruker D8 Venture diffractometer (MoKα radiation, λ = 0.71073 Å) at 296 K. Measure 10,000+ reflections, with Rint < 0.05 to ensure data quality .

- Structure Refinement: Employ SHELXL (via Olex2 interface) for full-matrix least-squares refinement. Constrain hydrogen atoms using riding models (C–H = 0.93–0.97 Å) and refine anisotropic displacement parameters for heavy atoms .

- Ambiguity Resolution:

- Confirm bromine position via electron density maps (Fo–Fc difference maps).

- Analyze hydrogen-bonding networks (e.g., O–H···N interactions between phenol and pyridine groups) to explain packing motifs .

Example Parameters from Analogues:

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C–Br bond length | 1.89–1.92 Å | |

| Dihedral angle (pyridine-phenol) | 45–55° |

Basic: What spectroscopic techniques are optimal for characterizing 3-(5-Bromopyridin-3-yl)phenol?

Methodological Answer:

- 1H/13C NMR:

- In CDCl₃ or DMSO-d₆, observe aromatic protons (δ 7.2–8.5 ppm) and hydroxyl protons (δ 5.5–6.0 ppm, broad singlet). Assign pyridine (C5-Br) carbons at ~148–152 ppm .

- FTIR: Confirm phenolic O–H stretch (3200–3400 cm⁻¹) and C–Br vibration (650–750 cm⁻¹) .

- Mass Spectrometry (HRMS): Use ESI+ to detect [M+H]+ (calculated for C₁₁H₈BrNO: 264.98 m/z).

Data Validation:

- Cross-reference with PubChem CID entries for analogous bromopyridinylphenols .

Advanced: How to design experiments to study substitution reactivity of the bromine atom in 3-(5-Bromopyridin-3-yl)phenol?

Methodological Answer:

To evaluate nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling:

- SNAr Conditions:

- React with NaOEt/EtOH (for methoxy substitution) or amines (e.g., benzylamine) in DMF at 80–120°C. Monitor via HPLC .

- Kinetic studies: Vary temperature (60–140°C) and measure rate constants (k) using pseudo-first-order kinetics.

- Cross-Coupling:

- Suzuki-Miyaura: Partner with arylboronic acids (e.g., phenylboronic acid) using Pd(OAc)₂ (1 mol%) and SPhos ligand in THF/H₂O .

- Computational Support:

- Perform DFT calculations (Gaussian 16) to model transition states and predict regioselectivity.

Troubleshooting:

- If competing elimination occurs (e.g., debromination), reduce base strength (use K₂CO₃ instead of t-BuOK).

Advanced: How to address discrepancies in reported biological activities of 3-(5-Bromopyridin-3-yl)phenol derivatives?

Methodological Answer:

Contradictions in antimicrobial or anticancer activity often stem from:

- Assay Variability: Compare MIC values (e.g., 5–50 µg/mL) across studies using standardized CLSI protocols .

- Structural Analogues: Differentiate between 3-(5-Bromopyridin-3-yl)phenol and its methyl/methoxy derivatives, which may have altered solubility or target binding .

- Meta-Analysis: Pool data from multiple studies (e.g., Web of Science, PubMed) and apply multivariate regression to identify critical substituents or assay conditions influencing activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.